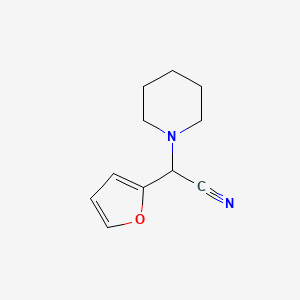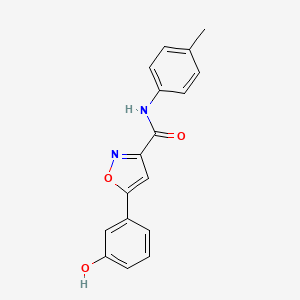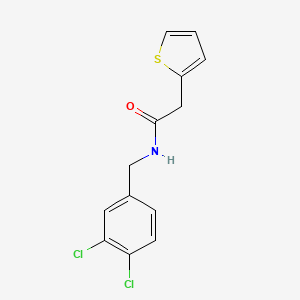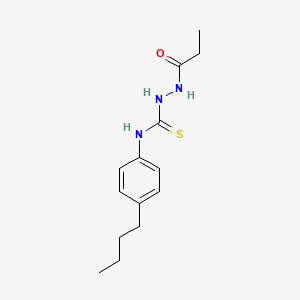![molecular formula C17H14BrN5O3S B4618465 4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)
4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide
説明
The synthesis and investigation of pyrazole derivatives, including those with bromo, nitro, and carboxamide functionalities, have been extensively explored due to their significant biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. These compounds are known for their structural diversity and the ability to participate in a wide range of chemical reactions, making them valuable in synthetic organic chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or the reaction of pyrazole carbonyl chlorides with substituted phenylhydroxyamines. A notable method includes the reduction of substituted nitrobenzene compounds followed by a reaction with alcohols under specific conditions to yield the desired pyrazole derivatives with various substituents including bromo and nitro groups (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives, including X-ray crystallography and spectroscopic methods, reveals intricate details about their molecular configurations, intermolecular interactions, and crystalline structures. Studies on antipyrine-like derivatives have shown that these compounds can form stable crystalline structures through a combination of hydrogen bonds and π-interactions, underscoring the role of molecular geometry in their stability and reactivity (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These reactions include nucleophilic substitution, where the presence of halogen atoms like bromo allows for the introduction of other functional groups or radiolabels, expanding the utility of these compounds in medicinal chemistry and imaging studies (Katoch-Rouse & Horti, 2003).
科学的研究の応用
Synthesis and Structural Analysis
Novel Synthesis Approaches
Research has demonstrated innovative synthesis methods for pyrazole derivatives, highlighting their structural diversity and potential for biological application. For example, novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized, showcasing a method that could potentially be adapted for the synthesis of compounds with similar structures to the one you're interested in (Zhu et al., 2014).
Crystal Structure and Interactions
Studies on antipyrine derivatives, including structural characterization and interaction analysis, provide insights into the molecular arrangement and potential functional properties of pyrazole derivatives. For instance, analysis of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides revealed their crystal packing and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Saeed et al., 2020).
Biological Activities
Anticancer and Anti-inflammatory Properties
Research into pyrazolopyrimidine derivatives has identified their potential as anticancer and anti-inflammatory agents, suggesting possible therapeutic applications for similar compounds. A study on novel pyrazolopyrimidines derivatives highlighted their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of such compounds (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have demonstrated antimicrobial properties. This suggests that structurally similar compounds could also possess useful antimicrobial activities, potentially contributing to the development of new antimicrobial agents (Gad-Elkareem et al., 2011).
特性
IUPAC Name |
4-bromo-1,5-dimethyl-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O3S/c1-10-15(18)16(21-22(10)2)17(24)20-11-7-12(23(25)26)9-13(8-11)27-14-5-3-4-6-19-14/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYQXTAWTZAVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)



![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)
![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)